molecular formula C21H14BrN3O5 B3724148 (4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one

(4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one

Cat. No.: B3724148
M. Wt: 468.3 g/mol
InChI Key: TZDMYNHZUCXWSZ-GZTJUZNOSA-N
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Description

(4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxy-nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolone structure, followed by the introduction of the bromophenyl and hydroxy-nitrophenyl groups. Common reagents used in these reactions include bromine, nitrophenol, and furan derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxylamine). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects and mechanisms of action.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry

In industry, this compound is utilized in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in areas such as polymer science, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of (4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O5/c1-12-17(21(27)24(23-12)15-4-2-3-14(22)10-15)11-16-6-8-20(30-16)13-5-7-19(26)18(9-13)25(28)29/h2-11,26H,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDMYNHZUCXWSZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)O)[N+](=O)[O-])C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC(=C(C=C3)O)[N+](=O)[O-])C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one
Reactant of Route 2
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(4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one
Reactant of Route 3
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(4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one
Reactant of Route 4
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(4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one
Reactant of Route 5
Reactant of Route 5
(4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one
Reactant of Route 6
(4E)-2-(3-bromophenyl)-4-[[5-(4-hydroxy-3-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one

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